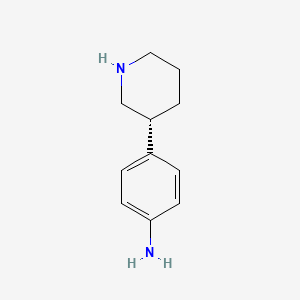

(R)-4-(Piperidin-3-YL)aniline

Description

Significance of Piperidine-Aniline Scaffolds in Chemical Science

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceutical agents and natural alkaloids. nih.gov Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a cornerstone in drug design. nih.gov Similarly, the aniline (B41778) scaffold, an aminophenyl group, serves as a crucial building block and a key pharmacophore in a wide array of biologically active compounds. evitachem.com

The combination of these two structures into a piperidine-aniline scaffold results in a "privileged" molecular framework. This term is used in medicinal chemistry to describe scaffolds that are capable of binding to multiple biological targets with high affinity. The piperidine-aniline core provides a versatile platform for chemical modification. smolecule.com Researchers can functionalize the aniline's amino group or the piperidine's nitrogen atom to synthesize libraries of new chemical entities. These derivatives are often explored for their potential to interact with various enzymes and receptors, making the scaffold a focal point in the discovery of novel therapeutic agents. smolecule.commdpi.com

| Feature of Piperidine-Aniline Scaffolds | Significance in Chemical Science |

| Structural Ubiquity | Found in a wide range of pharmaceuticals and biologically active molecules. nih.gov |

| Synthetic Versatility | The scaffold allows for straightforward chemical modifications at multiple sites. smolecule.com |

| Biological Interaction | Capable of forming key interactions (hydrogen bonds, hydrophobic, ionic) with biological targets. nih.gov |

| Privileged Framework | Serves as a validated starting point for designing new compounds with potential biological activity. mdpi.com |

Role of (R)-4-(Piperidin-3-YL)aniline as a Chiral Building Block

The specific stereochemistry of a molecule is a critical determinant of its biological activity, as molecular recognition in biological systems is highly dependent on three-dimensional structure. researchgate.net (R)-4-(Piperidin-3-YL)aniline is a chiral building block, meaning it exists as a single enantiomer with a defined spatial arrangement at its stereocenter on the piperidine ring. The use of such enantiomerically pure compounds is fundamental in modern asymmetric synthesis. bldpharm.com

Employing a specific enantiomer like (R)-4-(Piperidin-3-YL)aniline can lead to molecules with enhanced biological potency, greater selectivity for their intended target, and improved pharmacokinetic profiles compared to a racemic mixture. researchgate.net This compound serves as a key chiral intermediate in the synthesis of complex target molecules. Its most notable application in this context is as a precursor for the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. The precise (R)-configuration is essential for the final molecule's ability to interact effectively with its biological target.

Physicochemical Properties of (R)-4-(Piperidin-3-YL)aniline

| Property | Value |

|---|---|

| CAS Number | 1334823-70-9 chemscene.comchemicea.comapolloscientific.co.uk |

| Molecular Formula | C₁₁H₁₆N₂ chemscene.comnih.gov |

| Molecular Weight | 176.26 g/mol chemscene.comnih.gov |

| IUPAC Name | 4-[(3R)-piperidin-3-yl]aniline smolecule.com |

| SMILES | C1CC@@HC2=CC=C(C=C2)N chemscene.com |

| Topological Polar Surface Area | 38.05 Ų chemscene.com |

| logP | 1.7358 chemscene.com |

Overview of Research Trajectories for (R)-4-(Piperidin-3-YL)aniline

Research involving (R)-4-(Piperidin-3-YL)aniline primarily follows two main trajectories: synthetic methodology development and application in medicinal chemistry.

From a synthesis perspective, research aims to establish efficient, scalable, and cost-effective routes to produce the compound with high enantiomeric purity. One documented method involves a salification reaction between 3-(4-nitrophenyl)pyridine (B1584840) and a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. patsnap.com This intermediate is subsequently reduced using agents like sodium borohydride (B1222165) in the presence of zinc chloride to yield (R)-4-(Piperidin-3-YL)aniline. patsnap.com This approach is noted for its mild reaction conditions and good yields, making it suitable for industrial-scale production. patsnap.com Another common strategy is the catalytic hydrogenation of specific precursors using catalysts such as palladium on carbon. smolecule.com

In the realm of medicinal chemistry, the predominant research trajectory is the use of (R)-4-(Piperidin-3-YL)aniline as a foundational scaffold for constructing novel, biologically active molecules. smolecule.com Its role as an intermediate in the synthesis of PARP inhibitors like Niraparib underscores its value in developing targeted agents for research into cancer biology. Future research directions likely involve further derivatization of the piperidine or aniline moieties to explore new chemical space. acs.org By systematically modifying the structure, researchers can generate compound libraries for screening against a variety of biological targets, aiming to identify new lead compounds for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R)-piperidin-3-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOFYDJUDASPJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 4 Piperidin 3 Yl Aniline

Stereoselective Synthesis Approaches for (R)-4-(Piperidin-3-YL)aniline

Stereoselective synthesis is crucial for producing the desired (R)-enantiomer of 4-(piperidin-3-yl)aniline (B168726), as the biological activity of pharmaceuticals often depends on a specific stereoisomer. nih.gov

Catalytic Asymmetric Hydrogenation Pathways

Catalytic asymmetric hydrogenation is a powerful tool for establishing the stereocenter in the piperidine (B6355638) ring. This approach often involves the reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a pyridinium (B92312) salt, using a chiral catalyst.

One notable method involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. nih.gov This key step provides a 3-substituted tetrahydropyridine with high enantioselectivity. A subsequent reduction furnishes the desired (R)-4-(piperidin-3-yl)aniline. nih.gov This three-step process, which starts with the partial reduction of pyridine (B92270), demonstrates broad functional group tolerance and is scalable. nih.gov

Another strategy employs an iridium(I) catalyst with a P,N-ligand for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com The reaction is believed to proceed through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.com Ruthenium-based catalysts, such as the Ru-BINAP system, are also well-established for asymmetric hydrogenation of various functionalized olefins and could be applicable to precursors of (R)-4-(piperidin-3-yl)aniline. okayama-u.ac.jp

A chemo-enzymatic approach has also been developed, combining chemical synthesis with biocatalysis. acs.orgnih.gov This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. acs.orgnih.gov This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals like Niraparib. acs.orgnih.gov

| Catalyst System | Precursor Type | Key Features |

| Rhodium/Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate | High enantioselectivity, broad functional group tolerance, scalable. nih.gov |

| Iridium(I)/P,N-Ligand | 2-Substituted Pyridinium Salts | Stereoselective enamine protonation determines product configuration. mdpi.com |

| Amine Oxidase/Ene Imine Reductase | N-Substituted Tetrahydropyridines | Chemo-enzymatic cascade, high stereoselectivity. acs.orgnih.gov |

Reductive Cyclization Strategies

Reductive cyclization offers an alternative route to construct the chiral piperidine ring. These methods typically involve the formation of a C-N bond within a linear precursor, followed by reduction.

One such strategy involves the diastereoselective reductive cyclization of amino acetals, which are prepared through a nitro-Mannich reaction. mdpi.com The stereochemistry of the piperidine is controlled during the initial Mannich reaction and is maintained throughout the subsequent cyclization. mdpi.com Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This acid-mediated reaction proceeds through an enamine and an iminium ion intermediate, which is then reduced to form the piperidine ring. mdpi.com

Radical-mediated cyclizations have also been explored. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). mdpi.com Additionally, N-radical approaches, such as those involving copper catalysis or electrolysis, can facilitate the formation of the piperidine ring through C-H amination/cyclization. mdpi.com

Enantioselective Reductions of Precursors to (R)-4-(Piperidin-3-YL)aniline

This approach focuses on the enantioselective reduction of a functional group on a pre-existing piperidine or a precursor ring. A common method involves the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. smolecule.comgoogle.compatsnap.com This reduction is often carried out using reagents like zinc chloride and sodium borohydride (B1222165), which offers a cost-effective and high-yielding route to (R)-4-(piperidin-3-yl)aniline under mild conditions. smolecule.comgoogle.compatsnap.com This method avoids the use of expensive precious metal catalysts. google.compatsnap.com

Imine reductases (IREDs) and reductive aminases (RedAms) are also employed for the enantioselective reduction of cyclic imines, which can be precursors to chiral piperidines. acs.org These NADPH-dependent enzymes can asymmetrically reduce preformed imines to produce chiral amines with high enantioselectivity. acs.org

Multi-Step Synthetic Sequences for (R)-4-(Piperidin-3-YL)aniline

Multi-step syntheses provide a versatile framework for constructing (R)-4-(piperidin-3-yl)aniline, allowing for the strategic introduction of functional groups and the control of stereochemistry through various transformations.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical in multi-step syntheses to ensure that reactions occur at the desired functional group and position. For instance, in the synthesis of piperidine derivatives, the generation of a 3,4-piperidyne intermediate allows for regioselective trapping to form functionalized heterocycles. nih.gov

In the context of precursors to (R)-4-(piperidin-3-yl)aniline, such as 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) with amines consistently shows regioselectivity for the 4-position. mdpi.com This allows for the selective introduction of the piperidine moiety or a precursor to it.

A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This sequence involves esterification, reduction to a diol, and subsequent conversion to the piperidine via reaction of the corresponding ditosylate with various amines. researchgate.net

Optimization of Reaction Conditions and Yield for (R)-4-(Piperidin-3-YL)aniline Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, especially in industrial-scale production. In the synthesis of piperidine derivatives through multi-component reactions, the choice of catalyst can significantly impact the yield. For example, using phenylboronic acid as a catalyst in a three-component reaction of a substituted aniline (B41778), a 1,3-dicarbonyl compound, and an aromatic aldehyde has been shown to be efficient. researchgate.net

In the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt, the reaction conditions are mild, and the process is high-yielding, making it suitable for large-scale production. google.compatsnap.com The optimization of a tandem dehydrative coupling-reductive cyclization reaction for the synthesis of substituted piperidines involved adjusting the amount of the reducing agent, sodium borohydride, to maximize the yield of the cyclized product. rsc.org

| Synthetic Step | Reagents/Catalyst | Key Optimization Parameter | Outcome |

| Three-Component Reaction | Phenylboronic Acid | Catalyst Loading | Efficient synthesis of piperidine derivatives. researchgate.net |

| Reduction of Quaternary Ammonium Salt | Zinc Chloride, Sodium Borohydride | Reaction Conditions | Mild, high-yielding, suitable for industrial scale. google.compatsnap.com |

| Tandem Dehydrative Coupling-Reductive Cyclization | Sodium Borohydride | Stoichiometry of Reducing Agent | Maximized yield of the desired piperidine. rsc.org |

Green Chemistry Principles in (R)-4-(Piperidin-3-YL)aniline Synthesis

The synthesis of key pharmaceutical intermediates such as (R)-4-(piperidin-3-yl)aniline, a crucial building block for the anticancer drug Niraparib, is increasingly scrutinized through the lens of green chemistry. smolecule.comnih.govacs.org The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, improve efficiency, and minimize environmental impact. rsc.org For a molecule with a specific chiral center like (R)-4-(piperidin-3-yl)aniline, applying these principles involves developing highly selective and efficient catalytic methods that operate under mild conditions.

Catalytic Approaches and Waste Reduction

A primary focus of green chemistry is the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates and can often be used in small amounts and recycled, which minimizes waste. In the synthesis of piperidine derivatives, catalytic hydrogenation is a widely used and fundamental process. nih.gov

One established method for preparing (R)-4-(piperidin-3-yl)aniline involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. smolecule.com While effective, this relies on a precious metal. A significant advancement in line with green chemistry principles is the development of synthetic routes that avoid such costly and resource-intensive materials. patsnap.com

A patented method for preparing 4-(piperidin-3-yl)aniline circumvents the use of precious metals entirely. This process involves two main steps:

Salification Reaction : 3-(4-nitrophenyl)pyridine (B1584840) reacts with a 3-halogenated propylene (B89431) (like 3-bromopropene) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. patsnap.comgoogle.com

Reduction Reaction : The resulting quaternary ammonium salt is reduced using a combination of zinc chloride and sodium borohydride in a solvent such as ethanol (B145695) or tetrahydrofuran. patsnap.comgoogle.com

Biocatalysis and Chemo-enzymatic Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the adoption of biocatalysis, a cornerstone of green chemistry. ucl.ac.uk Enzymes operate with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods. nih.govresearchgate.net

For the synthesis of chiral piperidines, including precursors to (R)-4-(piperidin-3-yl)aniline, chemo-enzymatic cascades have proven highly effective. nih.govacs.orgresearchgate.net These processes combine chemical synthesis steps with enzymatic reactions. A key strategy involves a one-pot cascade using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.govchemrxiv.org This approach has been successfully applied to synthesize intermediates for Niraparib. nih.govacs.org

The process enables a dynamic kinetic resolution (DKR), where an enzyme selectively converts one enantiomer of a racemic mixture to the desired product, while the other enantiomer is continuously racemized back to the starting mixture, theoretically allowing for a 100% yield of the desired chiral product. nih.gov This high degree of stereocontrol and efficiency is a significant advantage over classical resolutions, which have a maximum theoretical yield of 50% and generate chiral waste.

Evaluation with Green Chemistry Metrics

The "greenness" of a synthetic route can be quantitatively assessed using various metrics. These tools help chemists compare different methodologies and identify areas for improvement. rsc.orgwhiterose.ac.ukacs.org Key metrics include:

Atom Economy (AE) : Measures the efficiency with which atoms from the reactants are incorporated into the final product.

Reaction Mass Efficiency (RME) : Calculates the percentage of the mass of reactants that ends up in the product, accounting for yield and stoichiometry. wiley-vch.de

E-Factor (Environmental Factor) : Represents the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

The table below provides a qualitative comparison of different synthetic strategies for piperidine synthesis based on green chemistry principles.

| Synthetic Strategy | Key Green Chemistry Principles Applied | Advantages | Potential Drawbacks |

|---|---|---|---|

| Precious Metal Catalysis (e.g., Pd/C, Rh) | Catalysis, High Selectivity | High efficiency and yield; well-established methods. smolecule.comnih.gov | High cost and environmental burden of precious metals; potential for metal leaching into the product. |

| Non-Precious Metal Reduction (e.g., ZnCl2/NaBH4) | Use of Abundant Materials, Waste Prevention | Avoids costly and rare precious metals; lower production cost; mild reaction conditions. patsnap.comgoogle.com | May use stoichiometric amounts of reducing agents, potentially lowering atom economy compared to true catalytic methods. |

| Chemo-enzymatic/Biocatalytic Cascade | Biocatalysis, High Stereoselectivity, Mild Conditions, Renewable Feedstocks (potential) | Excellent enantioselectivity (>93% ee); reactions in aqueous media at ambient temperature; reduces need for protecting groups and hazardous solvents. nih.govacs.orgresearchgate.net | Enzyme stability and availability can be a challenge; may require specific buffers and cofactors. |

Derivatization and Functionalization of R 4 Piperidin 3 Yl Aniline

Chemical Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring in (R)-4-(Piperidin-3-YL)aniline contains a secondary amine, which is a key site for various chemical modifications.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with alkyl halides or other alkylating agents. researchgate.net This process is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net For instance, the N-alkylation of similar piperidine-containing compounds has been achieved using reagents like methyl iodide. Transition metal catalysts, including iridium and ruthenium complexes, have also been employed to facilitate the N-alkylation of amines with alcohols through a "hydrogen borrowing" mechanism. acs.orgwhiterose.ac.uk

N-Acylation introduces an acyl group onto the piperidine nitrogen, typically by reacting it with acyl chlorides or anhydrides. smolecule.comarkat-usa.org These reactions are fundamental for creating amide derivatives. smolecule.com For example, the reaction of a piperidine derivative with acetic anhydride (B1165640) can yield the corresponding acetamide. nih.gov A variety of acylating agents can be used, leading to a wide array of N-acyl piperidine structures with diverse properties. arkat-usa.orgucanr.edu

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Derivatives

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Methyl Iodide (CH₃I) | N-methylated piperidine | |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-acetylated piperidine | nih.gov |

| N-Acylation | Acyl Chlorides | N-acyl piperidine | arkat-usa.org |

Functionalization through Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an active hydrogen. While direct examples with (R)-4-(Piperidin-3-YL)aniline are not extensively detailed in the provided results, the piperidine moiety is a classic secondary amine used in Mannich reactions. researchgate.netacs.org This type of reaction allows for the introduction of an aminomethyl group onto a substrate, forming what is known as a Mannich base. researchgate.net The synthesis of various piperidine derivatives has been successfully achieved through Mannich reactions, highlighting the utility of this transformation for functionalizing the piperidine core structure. researchgate.netacs.org

Formation of Complex Piperidine-Based Heterocycles

The piperidine ring of (R)-4-(Piperidin-3-YL)aniline can serve as a scaffold for the construction of more complex heterocyclic systems. Various synthetic strategies can be employed to build additional rings onto the piperidine framework. These methods include intramolecular cyclizations of appropriately functionalized piperidine derivatives. For example, palladium-catalyzed azide (B81097) reductive cyclization and diastereoselective reductive cyclization of amino acetals have been used to create intricate piperidine-based structures. mdpi.com

Chemical Reactivity of the Aniline (B41778) Moiety

The aniline portion of (R)-4-(Piperidin-3-YL)aniline, with its primary amino group and aromatic ring, offers another set of handles for chemical modification.

Electrophilic Aromatic Substitutions

The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. evitachem.com This directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, the existing piperidinyl substituent will also influence the position of further substitution. In related aniline derivatives, reactions such as nitration and bromination have been shown to occur on the aromatic ring. The steric bulk of the piperidine group can influence the regioselectivity of these substitutions.

Table 2: Electrophilic Aromatic Substitution on Aniline Derivatives

| Reagent | Position of Substitution | Product Type | Reference |

| Nitric acid (HNO₃) | Para | Nitro-substituted aniline | |

| Bromine (Br₂) in FeBr₃ | Ortho | Brominated derivative |

Coupling Reactions and Aryl Functionalization

The primary amino group and the aromatic ring of the aniline moiety are both amenable to various coupling reactions, which are powerful tools for C-N and C-C bond formation. tandfonline.comacs.org

N-Arylation of the primary amino group can be achieved through methods like the Buchwald-Hartwig and Ullmann coupling reactions. tandfonline.com These palladium- or copper-catalyzed reactions connect the aniline nitrogen to another aryl group, forming diarylamines. tandfonline.comacs.org

The aniline ring itself can participate in C-C coupling reactions , such as the Suzuki coupling. google.com This typically involves converting the aniline to a derivative with a suitable leaving group (e.g., a halide) that can then react with a boronic acid in the presence of a palladium catalyst. This allows for the introduction of new aryl or alkyl groups onto the aniline ring, further functionalizing the molecule. google.com

Amide and Sulfonamide Formation

The presence of two amine groups in (R)-4-(piperidin-3-yl)aniline allows for the straightforward formation of amide and sulfonamide derivatives. The primary aniline nitrogen is generally more nucleophilic than the secondary piperidine nitrogen, although selectivity can be influenced by reaction conditions and the use of protecting groups.

Amide bonds are typically formed by reacting the amine with a carboxylic acid, an acyl chloride, or an acid anhydride. When using a carboxylic acid, coupling agents are often employed to facilitate the reaction. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. The use of carbonyldiimidazole (CDI) is another effective method for promoting amide bond formation. mdpi.com Alternatively, the more reactive acyl chlorides can react directly with the amine, usually in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Sulfonamide formation proceeds in a similar manner, typically through the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. rsc.org These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Multicomponent reactions, such as the Ugi four-component reaction (U4CR), offer a powerful strategy for rapidly generating complex amide derivatives from simple precursors, including an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com

Table 1: Examples of Amide and Sulfonamide Formation Reactions This table presents representative, not exhaustive, examples of reactions applicable to (R)-4-(piperidin-3-yl)aniline based on standard chemical principles.

| Reactive Site | Reagent Type | Specific Reagent Example | Coupling Agent/Base | Product Type |

|---|---|---|---|---|

| Aniline or Piperidine NH | Carboxylic Acid | Acetic Acid | EDC/HOBt | Acetamide |

| Aniline or Piperidine NH | Acyl Chloride | Benzoyl Chloride | Triethylamine | Benzamide |

| Aniline or Piperidine NH | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Pyridine | Tosylsulfonamide |

| Aniline and external components | Aldehyde, Carboxylic Acid, Isocyanide | Propionaldehyde, Acetic Acid, tert-Butyl isocyanide | N/A (Ugi Reaction) | Complex α-acylamino amide |

Preparation of Macrocyclic and Polymeric Derivatives

The bifunctional nature of (R)-4-(piperidin-3-yl)aniline, possessing two reactive amine groups, makes it a suitable building block for the synthesis of both macrocycles and polymers. bldpharm.com

Macrocyclic compounds, which contain ring structures of 12 or more atoms, are of significant interest in drug discovery. orbismedicines.comsymeres.com The synthesis of macrocycles often leverages the reaction of bifunctional linear precursors under high-dilution conditions, which favors intramolecular cyclization over intermolecular polymerization. (R)-4-(piperidin-3-yl)aniline can serve as a diamine component in such reactions. For example, reaction with a dicarboxylic acid chloride (e.g., isophthaloyl dichloride) under high dilution could yield a macrocyclic diamide. grafiati.com This strategy is employed to create conformationally constrained molecules, which can lead to enhanced potency and selectivity for biological targets like protein kinases. symeres.comscienceopen.com

The same bifunctionality that allows for macrocyclization also enables (R)-4-(piperidin-3-yl)aniline to act as a monomer in polymerization reactions. It is categorized as a polymer science building block. bldpharm.com Specifically, it can undergo step-growth polycondensation with difunctional comonomers. The reaction of diamines with diacid chlorides is a standard method for producing polyamides, a class of polymers known for their high performance and thermal stability. scielo.brmdpi.com Through low-temperature solution polycondensation with aromatic diacid chlorides like terephthaloyl chloride or isophthaloyl chloride, (R)-4-(piperidin-3-yl)aniline could be incorporated into the backbone of novel functional polyamides. mdpi.com The resulting polymers would feature the chiral piperidine moiety as a recurring unit, potentially imparting unique properties to the material.

Conjugation Strategies for Research Probes and Linkers

In modern chemical biology and drug development, the ability to conjugate a core scaffold to other molecular entities is crucial for creating research tools and advanced therapeutics. (R)-4-(piperidin-3-yl)aniline is well-suited for such applications, with its primary and secondary amines serving as versatile handles for conjugation.

A prominent application is in the construction of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. These molecules consist of a warhead that binds the target protein, a ligand for an E3 ligase, and a linker connecting the two. Piperidine-aniline based structures are frequently used as part of these critical linkers.

Conjugation is typically achieved by forming stable covalent bonds, most commonly amides. The aniline or piperidine nitrogen of (R)-4-(piperidin-3-yl)aniline can be acylated by a carboxylic acid group on a payload molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or another part of a bifunctional therapeutic). Standard peptide coupling reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like diisopropylethylamine (DIPEA) are effective for this purpose. The resulting amide bond stably connects the (R)-4-(piperidin-3-yl)aniline core to the desired functional component.

Table 2: Overview of Conjugation Strategies

| Reactive Site on Core | Functional Partner | Coupling Chemistry | Reagents | Application |

|---|---|---|---|---|

| Aniline NH | Carboxylic Acid (on a probe) | Amide bond formation | HBTU, DIPEA | Creating fluorescent probes |

| Piperidine NH | Carboxylic Acid (on a payload) | Amide bond formation | EDC, HOBt | Attaching biotin tags |

| Aniline NH | Acyl Chloride (on a linker) | Acylation | Pyridine | Synthesis of PROTAC linkers |

| Piperidine NH | Activated Ester (on a solid support) | Nucleophilic substitution | N/A | Solid-phase synthesis of libraries |

Chirality and Stereochemical Aspects of R 4 Piperidin 3 Yl Aniline Derivatives

Importance of Stereochemistry in Molecular Recognition Research

Stereochemistry is paramount in molecular recognition, the process by which molecules selectively bind to one another. researchgate.net Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. researchfloor.orgresearchgate.net This intrinsic chirality means they often interact differently with the two enantiomers of a chiral drug. researchfloor.orgmdpi.com This interaction is frequently described by the "three-point interaction" model, where one enantiomer (the eutomer) fits precisely into the binding site of a biological target, while the other (the distomer) fits poorly or not at all. mdpi.comnih.gov

The specific spatial orientation of a drug molecule dictates how effectively it can bind to and either activate or inhibit its biological target. patsnap.com Consequently, two enantiomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. nih.govnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other might be inactive, less active, or even cause adverse effects. patsnap.comnih.gov

In the context of (R)-4-(piperidin-3-yl)aniline, its three-dimensional structure is crucial for its role as a building block in drug discovery. thieme-connect.comresearchgate.net The specific orientation of the aniline (B41778) and piperidine (B6355638) groups determines how derivatives of this compound will interact with their intended biological targets. thieme-connect.com The introduction of a chiral piperidine scaffold can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective therapeutic agents. patsnap.comnih.gov

Table 1: Conceptual Comparison of Enantiomer-Receptor Interactions

| Enantiomer | Interaction with Chiral Receptor | Potential Biological Outcome |

|---|---|---|

| Eutomer (e.g., desired enantiomer) | Strong, multi-point binding; precise fit | High therapeutic activity |

| Distomer (e.g., undesired enantiomer) | Weak or no binding; poor fit | Low or no activity, or potential for off-target effects |

Enantiomeric Purity Assessment and Control in (R)-4-(Piperidin-3-YL)aniline Synthesis

Ensuring that a chiral compound consists of only the desired enantiomer is critical in pharmaceutical development. mdpi.comamericanpharmaceuticalreview.com This requires robust analytical methods for assessing enantiomeric purity and stereoselective synthetic strategies to control the formation of the correct stereoisomer. thieme-connect.deresearchgate.net

Enantiomeric Purity Assessment: The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a crucial analytical task. thieme-connect.de High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for this purpose. americanpharmaceuticalreview.comuhplcs.commdpi.com CSPs contain a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte, leading to their separation. uhplcs.comchiralpedia.com Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and capillary electrophoresis. researchgate.netlibretexts.org

Table 2: Methodologies for Enantiomeric Purity Assessment

| Analytical Method | Principle | Common Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. uhplcs.comchiralpedia.com | Gold standard for separating and quantifying enantiomers in pharmaceutical analysis. americanpharmaceuticalreview.commdpi.com |

| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster separations. wikipedia.org | An alternative to HPLC for rapid chiral separations. |

| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, resulting in distinct NMR signals that can be quantified. libretexts.org | Allows for direct determination of enantiomeric ratios without physical separation. libretexts.org |

| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their different mobilities in the presence of a chiral selector in the buffer. researchgate.netwikipedia.org | Used for analyzing small quantities of chiral compounds. |

Control in Synthesis: The synthesis of enantiomerically pure (R)-4-(piperidin-3-yl)aniline requires stereoselective methods. Strategies to achieve this include asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, or the resolution of a racemic mixture. Recent advancements have focused on chemo-enzymatic approaches, which utilize enzymes to perform key stereoselective transformations under mild conditions. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Other methods involve the reduction of precursor molecules like 3-(4-nitrophenyl)pyridine (B1584840) followed by stereoselective reactions. patsnap.comgoogle.com

Application of (R)-4-(Piperidin-3-YL)aniline in Asymmetric Synthesis of Complex Molecules

Chiral piperidine scaffolds are prevalent structural motifs in a large number of active pharmaceuticals. thieme-connect.comthieme-connect.com As a chiral building block, (R)-4-(piperidin-3-yl)aniline provides a valuable starting point for the asymmetric synthesis of more complex molecules, allowing for the precise installation of a key stereocenter. researchgate.net The ability to introduce this specific three-dimensional architecture is crucial for optimizing the interaction of the final molecule with its biological target. thieme-connect.comresearchgate.net

The functional groups of (R)-4-(piperidin-3-yl)aniline—the primary aniline amine and the secondary piperidine amine—allow for a variety of chemical transformations. This versatility enables its incorporation into diverse molecular frameworks. For example, chiral piperidine derivatives are key components in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor antagonists. researchgate.netcbijournal.com The use of an enantiomerically pure piperidine derivative is often a critical step in the total synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net

While specific examples detailing the extensive use of the (R)-enantiomer in publicly documented syntheses are specialized, the principle is well-established in medicinal chemistry. The synthesis of the PARP inhibitor Niraparib, for instance, specifically requires the (S)-enantiomer, highlighting the critical importance of stereochemical purity in the synthesis of such complex therapeutic agents. nih.gov The application of (R)-4-(piperidin-3-yl)aniline follows the same principle: it serves as a key intermediate to construct complex molecules where the (R)-configuration at the piperidine ring is essential for biological activity.

Table 3: Potential Applications of Chiral Piperidine Scaffolds in Drug Design

| Therapeutic Area | Target Class | Role of Chiral Piperidine Moiety |

|---|---|---|

| Oncology | Kinase Inhibitors, PARP Inhibitors | Provides a rigid scaffold for optimal orientation of pharmacophores in the enzyme's active site. nih.gov |

| Central Nervous System (CNS) | GPCRs, Ion Channels | Influences binding affinity, selectivity, and pharmacokinetic properties like blood-brain barrier penetration. researchgate.net |

| Infectious Diseases | Viral or Bacterial Enzymes | Contributes to the specific three-dimensional shape required for potent inhibition. thieme-connect.com |

Table of Compounds

| Compound Name |

|---|

| (R)-4-(Piperidin-3-YL)aniline |

| (S)-4-(Piperidin-3-YL)aniline |

| Niraparib |

| 3-(4-nitrophenyl)pyridine |

| N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt |

| Zinc chloride |

| Sodium borohydride (B1222165) |

| (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide |

| (R)-3-(piperidin-3-yl)-1H-indole |

| (R)-5-fluoro-3-(piperidin-3-yl)-1H-indole |

| (R)-5-methoxy-3-(piperidin-3-yl)-1H-indole |

| (S)-3-(piperidin-3-yl)-1H-indole |

| (S)-5-fluoro-3-(piperidin-3-yl)-1H-indole |

| (S)-5-methoxy-3-(piperidin-3-yl)-1H-indole |

| Linagliptin |

| (R)-piperidin-3-amine |

Computational and Theoretical Investigations of R 4 Piperidin 3 Yl Aniline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the inherent properties of a molecule. researchgate.net These ab initio methods solve the electronic structure of a molecule to provide detailed information about its geometry and reactivity. pnu.ac.ir

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and optimized geometry of molecules. scispace.com Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to perform these calculations. researchgate.net For (R)-4-(Piperidin-3-YL)aniline, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles of its ground state geometry. researchgate.net These studies confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. researchgate.net

Furthermore, DFT is used to analyze the electronic landscape of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and stability. scispace.comchemjournal.kz Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction, particularly hydrogen bonding. mdpi.com

| Computational Method | Calculated Parameter | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-311G) | Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. researchgate.net |

| DFT | HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. chemjournal.kz |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites for potential interactions. mdpi.com |

| NBO Analysis | Intra-molecular Charge Transfer | Studies electronic exchanges and charge transfer between donor and acceptor orbitals. researchgate.net |

The pharmacological activity of a molecule is heavily dependent on its three-dimensional shape. (R)-4-(Piperidin-3-YL)aniline has significant conformational flexibility. The piperidine ring can exist in different chair and boat conformations, with the chair form generally being more stable. Additionally, the single bond connecting the piperidine and aniline (B41778) rings allows for rotation, leading to various possible orientations of the two ring systems relative to each other.

Conformational analysis is performed to identify the low-energy, and therefore most probable, conformations of the molecule. Understanding these preferred shapes is essential, as the molecule's ability to fit into the binding site of a biological target is critically dependent on its conformation. Computational methods can map the potential energy surface as a function of key dihedral angles to locate these stable conformers.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate how a small molecule, or ligand, interacts with a larger biological macromolecule, such as a protein. nanobioletters.com These simulations are vital for drug discovery, helping to predict and understand the mechanism of action. nih.gov

Molecular docking is a primary technique used to model the interaction between a ligand like (R)-4-(Piperidin-3-YL)aniline and a protein target. nanobioletters.comjscimedcentral.com Software such as AutoDock Vina or Glide is employed to predict the preferred orientation of the ligand when bound to a receptor's active site. jscimedcentral.comresearchgate.netresearchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then systematically sampling different binding poses to find the one with the most favorable binding energy. ijper.org This in silico approach helps to narrow down potential drug candidates and provides a structural basis for observed biological activity. nanobioletters.com

Docking simulations provide detailed predictions of the specific interactions that stabilize the ligand-protein complex. f1000research.com The output includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nanobioletters.comresearchgate.net More importantly, these models visualize the non-covalent forces at play.

These forces include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often driving the binding process.

Electrostatic Forces: Arise from the attraction between charged or polar groups. f1000research.com

Molecular dynamics (MD) simulations can further refine these static docking poses. MD simulates the movement of every atom in the system over time, providing a dynamic view of the ligand-protein complex and confirming the stability of the predicted binding mode. nih.govnih.govnih.gov This can reveal crucial details about how the ligand and protein adjust their conformations to achieve an optimal fit.

| Interaction Type | Description | Key Residues Involved (Hypothetical Example) |

|---|---|---|

| Hydrogen Bonding | Interaction between the aniline -NH2 or piperidine -NH group and polar amino acid residues. | Asp, Glu, Ser, Thr |

| Hydrophobic Interactions | Interaction between the phenyl ring and nonpolar amino acid side chains. | Leu, Val, Phe, Trp |

| Pi-Pi Stacking | Stacking interaction between the aromatic aniline ring and aromatic residues. | Phe, Tyr, Trp |

In Silico Screening and Library Design Methodologies

The structure of (R)-4-(Piperidin-3-YL)aniline makes it an excellent scaffold for the design of compound libraries. In computational drug design, a scaffold is a core molecular structure to which various functional groups (R-groups) can be attached to create a large number of derivatives. nih.govmdpi.com

In silico screening, or virtual screening, involves computationally evaluating these large libraries of compounds against a specific biological target. mdpi.com By modifying the aniline or piperidine rings of the (R)-4-(Piperidin-3-YL)aniline scaffold with different chemical moieties, a virtual library containing thousands of potential drug candidates can be generated. This library is then docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinities. researchgate.net This approach allows researchers to efficiently screen vast chemical spaces to identify a smaller, more manageable set of promising compounds for chemical synthesis and subsequent experimental testing, significantly accelerating the early stages of drug discovery. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Computational Analysis

Computational and theoretical studies have been instrumental in elucidating the structure-activity relationships (SAR) of (R)-4-(piperidin-3-yl)aniline and its analogues, particularly in the context of their development as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The core structure of (R)-4-(piperidin-3-yl)aniline serves as a crucial building block for the potent PARP-1 and PARP-2 inhibitor, Niraparib. acs.orgnih.govnih.gov The following analysis, supported by experimental data from key medicinal chemistry studies, explores the impact of structural modifications on the inhibitory activity of this class of compounds.

The development of Niraparib (also known as MK-4827) involved a rational drug design approach, where the piperidinyl aniline moiety was identified as a key component for achieving high potency and favorable pharmacokinetic properties. nih.govresearchgate.net The SAR investigation focused on optimizing the interactions of the molecule within the nicotinamide (B372718) binding site of the PARP enzyme. nih.govrsc.org

A critical aspect of the SAR for this class of compounds is the substitution pattern on the piperidine ring. Computational modeling and subsequent empirical testing revealed that the position of the phenyl group on the piperidine ring significantly influences PARP-1 inhibition. A comparison between the 3-substituted and 4-substituted piperidine analogues demonstrated the superiority of the 3-substituted scaffold. acs.org

| Compound | Substitution Pattern | PARP-1 Inhibition | Cellular Activity (BRCA1 silenced HeLa cells) |

| 20 | 4-substituted piperidine | Reduced | CC50 410 nM |

| 21 (racemate) | 3-substituted piperidine | Good | Good |

Data sourced from a study on the discovery of Niraparib. acs.org

The data clearly indicates that moving the phenyl group from the 3-position to the 4-position of the piperidine ring leads to a reduction in both enzymatic and cellular activity. This suggests that the spatial orientation of the phenyl group, as dictated by the 3-substitution pattern, is more favorable for optimal interactions within the PARP active site. acs.org

The chirality of the 3-substituted piperidine ring was found to be a determining factor for the biological activity. The racemic mixture of 3-(4-aminophenyl)piperidine was resolved into its individual (R) and (S) enantiomers, which were then further elaborated into the final indazole carboxamide inhibitors. acs.orgnih.gov

| Compound | Stereochemistry | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cellular PARP EC50 (nM) |

| 8 (Niraparib) | (S)-enantiomer | 3.8 | 2.1 | 4 |

| 22 | (R)-enantiomer | - | - | - |

IC50 and EC50 values for Niraparib (compound 8) are from Jones et al. (2009). nih.govresearchgate.net While specific inhibitory values for the (R)-enantiomer (compound 22) were not detailed in the primary publication, the consistent use and clinical development of the (S)-enantiomer (Niraparib) strongly indicates its superior activity. acs.orgnih.gov This stereochemical preference highlights a specific and well-defined binding orientation of the piperidine moiety within the enzyme's active site.

The 2-phenyl-2H-indazole-7-carboxamide core, to which the (R)-4-(piperidin-3-yl)aniline moiety is attached, is another critical element for potent PARP inhibition. This scaffold acts as a bioisostere of the nicotinamide portion of the natural substrate (NAD+), effectively blocking the enzyme's catalytic activity. rsc.orgmdpi.com Computational studies on various PARP inhibitors have emphasized the importance of the carboxamide group for forming key hydrogen bond interactions with the active site residues. nih.govmdpi.com

While specific computational studies detailing a wide range of modifications to the (R)-4-(piperidin-3-yl)aniline portion of Niraparib are not extensively published, the principles of rational drug design employed in its discovery underscore the importance of this moiety. The piperidine ring's basic nitrogen atom and the specific stereochemical and positional arrangement of the phenyl group are key determinants of the high potency observed for Niraparib. acs.orgnih.gov Any deviation from this optimized structure, as demonstrated by the 4-substituted analog, results in a loss of activity. acs.org

Mechanistic Studies and Chemical Biology Applications Non Clinical

Exploration of Molecular Interactions with Biological Targets (In Vitro)

In vitro studies are fundamental to understanding how compounds containing the (R)-4-(Piperidin-3-YL)aniline moiety interact with specific biological macromolecules at a molecular level. These assays provide critical data on binding affinities and modulatory effects on enzymes and receptors.

Derivatives incorporating the piperidinyl-aniline scaffold have been investigated for their ability to modulate the activity of key enzymes involved in cellular signaling. A notable target is the NLRP3 inflammasome, where the ATPase activity of the NLRP3 enzyme is crucial for its activation. nih.gov In a study exploring novel NLRP3 inhibitors, a series of compounds was synthesized based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to piperidinyl aniline (B41778). nih.gov These compounds were tested for their capacity to directly inhibit the ATP hydrolysis activity of the NLRP3 enzyme in vitro. The results demonstrated that chemical modifications to this core structure could lead to compounds with direct inhibitory effects on the enzyme's function. nih.gov

Another area of investigation involves leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory pathways. nih.gov Fragment-based screening and subsequent chemical elaboration have identified piperidine-containing molecules as inhibitors of LTA4H. nih.gov For instance, a derivative featuring a piperidine-4-carboxylic acid moiety was synthesized and shown to bind to the active site of LTA4H, although its potency was moderate. nih.gov This highlights the utility of the piperidine (B6355638) ring, a core component of (R)-4-(Piperidin-3-YL)aniline, in designing enzyme inhibitors.

Table 1: In Vitro Enzyme Modulation by Piperidine-Containing Scaffolds

| Target Enzyme | Scaffold/Compound Type | Assay | Finding | Source |

|---|---|---|---|---|

| NLRP3 ATPase | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | ATP hydrolysis assay | Direct inhibition of enzyme activity | nih.gov |

| Leukotriene A4 Hydrolase (LTA4H) | Piperidine-4-carboxylic acid derivative | Peptidase and hydrolase assays | IC50 values of ~1491 µM and 966 µM, respectively | nih.gov |

The piperidinyl-aniline structure is a key element in compounds designed to interact with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are important targets in neuroscience research. nih.gov Radioligand binding assays are commonly used to determine the affinity of these compounds for specific receptor subtypes.

Studies on novel ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors have utilized scaffolds that, while not identical, share structural motifs with piperidinyl aniline, such as a piperazine (B1678402) or piperidine ring linked to an aromatic system. nih.govresearchgate.net These investigations reveal that modifications to the aryl part of the molecule significantly influence binding affinity. nih.gov For example, a series of N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide derivatives were evaluated for their affinity at human cloned D2, 5-HT1A, and 5-HT2A receptors, demonstrating that these scaffolds can be tuned to achieve multi-target receptor profiles. nih.gov

Furthermore, research into selective dopamine D4 receptor (D4R) antagonists has led to the discovery of 3- or 4-benzyloxypiperidine scaffolds. nih.gov These compounds have shown high affinity and selectivity for D4R over other dopamine receptor subtypes. nih.govchemrxiv.org One study identified a 4,4-difluoropiperidine (B1302736) ether-based compound with an exceptional binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against D1, D2, D3, and D5 receptors. chemrxiv.org

Table 2: Receptor Binding Affinities of Representative Piperidine/Piperazine Derivatives

| Compound Type | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Source |

|---|---|---|---|---|

| 4,4-difluoropiperidine ether derivative | Dopamine D4 | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 | chemrxiv.org |

| Benzyloxypiperidine derivative | Dopamine D4 | 121 nM (for compound 11d) | Selective for D4 | nih.gov |

| Indazole-piperazine scaffold | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Varies by derivative | Multi-target profile | nih.govresearchgate.net |

| Benzamide scaffold (HY-3-24) | Dopamine D3 | 0.67 nM | ~129-fold selectivity for D3R over D2R | semanticscholar.org |

Elucidation of Biochemical Pathways and Cellular Processes (Non-Human)

Beyond direct molecular interactions, research has explored how (R)-4-(Piperidin-3-YL)aniline-based structures modulate complex biochemical pathways and cellular functions in non-human model systems.

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response by triggering inflammation. nih.govnih.gov Dysregulation of NLRP3 is implicated in a variety of inflammatory conditions. nih.gov The (R)-4-(Piperidin-3-YL)aniline scaffold has been incorporated into novel inhibitors targeting this pathway.

A study focused on designing new NLRP3 inhibitors by merging the structural features of known inhibitors resulted in a series of benzo[d]imidazole-2-one derivatives containing a piperidin-4-yl moiety. nih.gov These compounds were evaluated in vitro for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells. The results showed that specific derivatives could significantly reduce both pyroptosis and IL-1β release, indicating successful modulation of the NLRP3 inflammasome pathway at a cellular level. nih.gov

Table 3: Cellular Inhibition of NLRP3 Inflammasome by a Piperidinyl-benzoimidazole-2-one Derivative (Compound 1)

| Assay | Concentration | Result | Source |

|---|---|---|---|

| Pyroptosis Inhibition | 10 µM | 24.9 ± 6.3% | nih.gov |

| IL-1β Release Inhibition | 10 µM | 19.4 ± 0.4% | nih.gov |

The piperidine ring is a feature in various scaffolds investigated for antimicrobial properties. One key target in Gram-positive bacteria is the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall that is crucial for bacterial viability and virulence. nih.gov While direct studies on (R)-4-(Piperidin-3-YL)aniline itself for LTA inhibition are not prominent, related heterocyclic structures have been explored. For example, N-(1,3,4-oxadiazol-2-yl)benzamides have been identified as potent antimicrobial agents that inhibit the LTA biosynthesis pathway in Staphylococcus aureus. nih.gov These findings suggest that heterocyclic scaffolds can be effective inhibitors of critical microbial pathways, and provide a rationale for exploring piperidinyl-aniline derivatives for similar applications.

Development of Chemical Probes and Biosensors Utilizing (R)-4-(Piperidin-3-YL)aniline Scaffolds

The development of chemical probes is essential for studying biological systems, allowing for the visualization and tracking of molecular interactions in real-time. researchgate.net Scaffolds like (R)-4-(Piperidin-3-YL)aniline can be functionalized to create such tools. A chemical probe typically consists of a recognition element (the scaffold that binds the target), a linker, and a reporter group (e.g., a fluorescent tag).

Research in this area has involved synthesizing fluorescence-labeled analogs of complex molecules that contain a piperidine ring. For instance, analogs of TAK779, a chemokine receptor CCR5 antagonist, were designed and synthesized with fluorescent tags to serve as chemical probes. mdpi.com Although TAK779 is structurally more complex than (R)-4-(Piperidin-3-YL)aniline, this work demonstrates the principle of modifying a piperidine-containing bioactive molecule to create a tool for cellular imaging. These probes were found to penetrate cell membranes and localize to specific cellular structures, illustrating their utility in studying drug distribution and target engagement. mdpi.com The versatility of the aniline group in (R)-4-(Piperidin-3-YL)aniline makes it amenable to the chemical conjugation of reporter groups, positioning this scaffold as a promising starting point for the future design of novel chemical probes for various biological targets.

Advanced Analytical Techniques in Characterization of R 4 Piperidin 3 Yl Aniline Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of (R)-4-(piperidin-3-yl)aniline derivatives, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (R)-4-(piperidin-3-yl)aniline derivatives. Both ¹H and ¹³C NMR provide critical data on the molecular framework.

In ¹H NMR spectra, the protons on the piperidine (B6355638) ring typically appear as a complex series of signals in the aliphatic region, approximately between δ 1.5–3.0 ppm. The aromatic protons of the aniline (B41778) ring resonate further downfield. Homodecoupling and 2D NMR experiments like COSY (Correlation Spectroscopy) are used to assign these proton signals and confirm their connectivity.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The aliphatic carbons of the piperidine ring are observed at higher field strengths (e.g., in the range of δ 20-60 ppm), while the aromatic carbons of the aniline moiety resonate at lower field strengths (e.g., δ 110-150 ppm). Techniques such as HETCOR (Heteronuclear Correlation) are employed to correlate each carbon atom with its directly attached proton(s), facilitating a complete assignment of the molecular structure.

Table 1: Representative NMR Chemical Shift Ranges for (R)-4-(Piperidin-3-YL)aniline Derivatives

| Nucleus | Molecular Moiety | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Piperidine (aliphatic CH, CH₂) | 1.5 - 3.5 | Signal multiplicity and exact shifts depend on substitution and ring conformation. |

| Aniline (aromatic CH) | 6.5 - 7.5 | Splitting patterns (e.g., AA'BB' system for para-substitution) provide positional information. | |

| Amine (NH₂) | 3.5 - 4.5 (broad) | Chemical shift is variable and depends on solvent and concentration. | |

| Piperidine (NH) | 1.5 - 3.0 (broad) | Often exchanges with D₂O. | |

| ¹³C | Piperidine (aliphatic C) | 20 - 60 | Specific shifts are sensitive to the stereochemistry and substitution on the ring. |

| Aniline (aromatic C) | 110 - 150 | The carbon atom attached to the amino group (C-NH₂) is typically shielded. |

Infrared (IR) spectroscopy is used to identify the functional groups present in (R)-4-(piperidin-3-yl)aniline derivatives by measuring the absorption of infrared radiation, which excites molecular vibrations. Key vibrational bands confirm the presence of the aniline and piperidine moieties. For instance, the N-H stretching vibrations of the primary amine in the aniline group and the secondary amine in the piperidine ring are typically observed in the 3200-3500 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹. Other characteristic peaks include C-N stretching and aromatic C=C bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aniline ring. The wavelength of maximum absorption (λmax) is characteristic of the chromophore. Substituents on the aniline ring or derivatization of the amino group can cause shifts in λmax (either bathochromic or hypsochromic), providing evidence of successful chemical modification.

Table 2: Typical Spectroscopic Data for (R)-4-(Piperidin-3-YL)aniline Scaffolds

| Technique | Feature | Typical Range | Functional Group Assignment |

| IR | N-H Stretch (Aniline NH₂) | 3300 - 3500 cm⁻¹ | Primary amine |

| N-H Stretch (Piperidine NH) | 3250 - 3450 cm⁻¹ | Secondary amine | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Benzene ring | |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | Piperidine ring | |

| Aromatic C=C Bending | 1500 - 1600 cm⁻¹ | Benzene ring | |

| UV-Vis | π → π* transition | 230 - 290 nm | Aniline chromophore |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of (R)-4-(piperidin-3-yl)aniline and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the compound's elemental formula.

When coupled with ionization techniques like electrospray ionization (ESI) or electron impact (EI), MS also reveals characteristic fragmentation patterns that help confirm the molecular structure. Common fragmentation pathways for these derivatives include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom in the piperidine ring can break, which is a characteristic fragmentation for aliphatic amines.

Piperidine Ring Opening: Fragmentation can occur within the piperidine ring itself, leading to a series of daughter ions.

Cleavage of the C-N Bond: The bond connecting the piperidine and aniline rings may cleave, resulting in ions corresponding to each of the two ring systems.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure and identify unknown derivatives or impurities.

Table 3: Plausible Mass Fragments for a Generic Piperidinylaniline Structure

| Fragmentation Process | Description | Resulting Fragment Ion |

| Molecular Ion | Ionization of the parent molecule. | [M]⁺ or [M+H]⁺ |

| Alpha-Cleavage | Cleavage of a C-C bond adjacent to the piperidine nitrogen. | [M - Alkyl]⁺ |

| Inter-ring Cleavage | Scission of the bond between the aniline and piperidine rings. | [C₆H₆N]⁺ (aminophenyl fragment) or [C₅H₁₀N]⁺ (piperidyl fragment) |

| Aromatic Fragmentation | Loss of small molecules (e.g., HCN) from the aniline ring. | [M - HCN]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional solid-state structure of crystalline derivatives of (R)-4-(piperidin-3-yl)aniline. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

For a chiral molecule like (R)-4-(piperidin-3-yl)aniline, single-crystal X-ray diffraction can unambiguously determine the absolute configuration of the stereocenter at the C3 position of the piperidine ring. Furthermore, the analysis reveals the preferred conformation of the piperidine ring, which is typically a chair conformation, and the relative orientation of the aniline substituent (axial vs. equatorial). This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 4: Example of Crystallographic Data for a Substituted Piperidine Derivative (Note: Data is illustrative, based on a published structure of a related piperidine compound for demonstrative purposes.)

| Parameter | Value | Description |

| Crystal System | Triclinic | The fundamental symmetry of the crystal lattice. |

| Space Group | P-1 | The specific symmetry group of the crystal. |

| a (Å) | 8.2543 | Unit cell dimension. |

| b (Å) | 10.5543 | Unit cell dimension. |

| c (Å) | 12.6184 | Unit cell dimension. |

| α (°) | 77.901 | Unit cell angle. |

| β (°) | 71.270 | Unit cell angle. |

| γ (°) | 70.390 | Unit cell angle. |

| Volume (ų) | 974.3 | The volume of the unit cell. |

| Z | 2 | Number of molecules in the unit cell. |

Chromatographic Purity Assessment and Enantiomeric Separation Techniques

Chromatography is essential for both assessing the chemical purity of (R)-4-(piperidin-3-yl)aniline derivatives and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

For purity assessment, a reversed-phase HPLC method is typically employed, which separates the target compound from any impurities or starting materials. The purity is determined by comparing the peak area of the main compound to the total area of all observed peaks.

Given the chiral nature of the parent compound, determining its enantiomeric purity is critical. This is achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R- and S-enantiomers, allowing for their separation into two distinct peaks. A successful chiral separation method will show a good resolution (>1.5) between the two enantiomeric peaks, enabling the accurate quantification of even small amounts of the undesired enantiomer. In a published method for a closely related compound, piperidin-3-amine, a Chiralpak AD-H column was used to achieve excellent separation.

Table 5: Example of Chiral HPLC Method Parameters for Piperidine Enantiomer Separation (Note: Based on a published method for a related compound.)

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

In cases where derivatives are synthesized to create diastereomers, standard (achiral) HPLC can be used for their separation and purification, as diastereomers have different physical properties.

Future Research Directions and Unexplored Avenues for R 4 Piperidin 3 Yl Aniline

Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of (R)-4-(Piperidin-3-YL)aniline is a critical area for innovation, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Current methods, while effective, often present challenges that future research aims to overcome.

A significant advancement in this area involves moving away from expensive and environmentally taxing precious metal catalysts. A patented method highlights a more sustainable route that avoids the use of such metals. google.compatsnap.com This process involves a salification reaction between 3-(4-nitrophenyl)pyridine (B1584840) and a 3-halogenated propylene (B89431) to form an N-allyl quaternary ammonium (B1175870) salt. google.compatsnap.com This intermediate is then subjected to a one-pot reduction using sodium borohydride (B1222165) and zinc chloride, which simultaneously reduces the nitro group and the pyridine (B92270) ring to yield the final product. google.compatsnap.com This approach not only substantially lowers production costs but also operates under mild conditions and provides a good yield, making it suitable for large-scale industrial production. google.com

Future research could build upon this foundation by exploring other non-precious metal catalysts, such as those based on iron or manganese, which are gaining traction in green chemistry for their low toxicity and abundance. researchgate.net Additionally, the principles of green chemistry suggest further avenues for improvement. mdpi.com

Key areas for future synthetic research include:

Enzyme-Mediated Synthesis: Utilizing enzymes for stereoselective synthesis could offer a highly efficient and environmentally friendly alternative to traditional chiral resolution or asymmetric synthesis methods. chemscene.com

Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processing.

Alternative Solvents: Research into using greener solvents, such as water or ionic liquids, could significantly reduce the environmental impact of the synthesis process. mdpi.comchemscene.com Water, being non-flammable, non-toxic, and inexpensive, is a particularly attractive option. mdpi.com

| Approach | Key Features | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Precious Metal-Free Reduction | Uses zinc chloride and sodium borohydride instead of platinum or palladium. google.com | Lower cost, milder reaction conditions, suitable for industrial scale-up. google.compatsnap.com | Exploration of other earth-abundant metal catalysts (e.g., Fe, Mn). researchgate.net |

| Enzymatic Resolution/Synthesis | Use of enzymes to achieve high stereoselectivity. chemscene.com | High efficiency, environmentally benign, operates under mild conditions. | Screening and engineering of novel enzymes for this specific transformation. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. | Improved heat and mass transfer, enhanced safety, easier automation and scaling. | Development and optimization of a complete flow-based synthetic route. |

Design of Advanced Chemical Tools and Materials from (R)-4-(Piperidin-3-YL)aniline

The inherent structural features of (R)-4-(Piperidin-3-YL)aniline make it an ideal scaffold for developing sophisticated chemical tools and novel materials. The primary amine of the aniline (B41778) group and the secondary amine of the piperidine (B6355638) ring serve as reactive handles for a wide array of chemical modifications.

One of the most exciting future directions is its use in the development of Proteolysis Targeting Chimeras (PROTACs). A derivative, (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline, has been identified as a linker component for PROTACs, highlighting the utility of the piperidinyl-aniline core in this cutting-edge therapeutic modality. medchemexpress.com Future work could involve synthesizing a library of (R)-4-(Piperidin-3-YL)aniline derivatives to be used as linkers, systematically varying length, rigidity, and solubility to optimize the performance of PROTACs for various protein targets.

Beyond PROTACs, this compound is a valuable precursor for creating more elaborate nitrogen-containing heterocyclic systems, which are ubiquitous in medicinal chemistry. Its derivatives have potential applications in materials science, where aromatic and cyclic amines can be incorporated into polymers to influence properties for uses in catalysis or specialized drug delivery systems.

Future research in this area should focus on:

PROTAC Linker Libraries: Systematic design and synthesis of diverse linkers based on the (R)-4-(Piperidin-3-YL)aniline scaffold to accelerate the discovery of new degraders.

Polymer Chemistry: Incorporation of the molecule into novel polymers to create materials with unique catalytic, binding, or electronic properties.

Supramolecular Chemistry: Using the compound as a building block for self-assembling systems, such as gels or cages, for applications in sensing or controlled release.

Deeper Computational Insights into (R)-4-(Piperidin-3-YL)aniline Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the molecular behavior of (R)-4-(Piperidin-3-YL)aniline and its derivatives, guiding future synthetic efforts and application design. While specific computational studies on this exact molecule are not yet prevalent, research on similar piperidine and aniline structures provides a clear roadmap for future investigations. nih.govworldscientific.com

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's fundamental properties. Such studies could elucidate its electronic structure, molecular electrostatic potential (MEP), and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). worldscientific.com This information is crucial for predicting reactivity and understanding intermolecular interactions.

Molecular docking studies represent another vital area of computational research. By modeling the interaction of (R)-4-(Piperidin-3-YL)aniline derivatives with the binding sites of target proteins, researchers can predict binding affinity and mode. nih.govresearchgate.net This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving significant time and resources. Molecular dynamics simulations can further enrich these studies by revealing how the ligand-protein complex behaves over time, highlighting key stabilizing interactions. nih.gov

Key computational avenues to explore include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and its derivatives, which is critical for understanding its interaction with biological targets.

NBO Analysis: Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and intramolecular interactions, explaining the molecule's stability and reactivity. worldscientific.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models for a series of derivatives to correlate specific structural features with observed activity, thereby guiding the design of more potent compounds.